methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10638107
InChI: InChI=1S/C22H20N2O5S2/c1-12-18(21(26)29-4)19(16-6-5-9-30-16)24-20(25)17(31-22(24)23-12)11-13-7-8-14(27-2)15(10-13)28-3/h5-11,19H,1-4H3/b17-11+
SMILES: CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OC
Molecular Formula: C22H20N2O5S2
Molecular Weight: 456.5 g/mol

methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC10638107

Molecular Formula: C22H20N2O5S2

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C22H20N2O5S2
Molecular Weight 456.5 g/mol
IUPAC Name methyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C22H20N2O5S2/c1-12-18(21(26)29-4)19(16-6-5-9-30-16)24-20(25)17(31-22(24)23-12)11-13-7-8-14(27-2)15(10-13)28-3/h5-11,19H,1-4H3/b17-11+
Standard InChI Key KWXNLBOOBGUVRB-GZTJUZNOSA-N
Isomeric SMILES CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OC
SMILES CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OC
Canonical SMILES CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OC

Introduction

Methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo-pyrimidine class. This class of compounds is known for its diverse biological activities and is often used in medicinal chemistry due to its structural properties. The specific compound features a thiazolo-pyrimidine framework with additional functional groups that enhance its chemical reactivity and biological profile.

Synthesis Methods

The synthesis of thiazolo-pyrimidine derivatives typically involves multi-step organic reactions. These methods often exploit the reactivity of thiazole and pyrimidine rings, using various starting materials and reagents to form the desired compound. While specific synthesis details for methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate are not available, related compounds are synthesized through condensation reactions and cyclization processes.

Biological Activities and Potential Applications

Thiazolo-pyrimidine derivatives are known for their diverse biological activities, including potential applications in pharmaceuticals. These compounds can act as pharmacophores in medicinal chemistry, targeting various biological pathways. While specific biological activities of methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate are not detailed in the literature, related compounds have shown promise in areas such as anti-inflammatory and antimicrobial activities.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies should focus on its synthesis, structural characterization using techniques like NMR and X-ray crystallography, and evaluation of its biological activities. In silico molecular docking studies could provide insights into its potential as a therapeutic agent by identifying target proteins or enzymes it may interact with.

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